Cas no 89371-36-8 (benzyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate)
![benzyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate structure](https://it.kuujia.com/scimg/cas/89371-36-8x500.png)
89371-36-8 structure
Nome del prodotto:benzyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate
benzyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenylmethyl (4S)-3-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-4-imidazolidinecarboxylate
- DTXSID101102717
- 89371-36-8
- benzyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate
-
- Inchi: 1S/C27H33N3O6/c1-4-35-25(32)22(16-15-20-11-7-5-8-12-20)28-19(2)24(31)30-23(17-29(3)27(30)34)26(33)36-18-21-13-9-6-10-14-21/h5-14,19,22-23,28H,4,15-18H2,1-3H3/t19-,22-,23-/m0/s1
- Chiave InChI: CCERYCGXHHHRHJ-VJBMBRPKSA-N
- Sorrisi: O(CC1C=CC=CC=1)C([C@@H]1CN(C)C(N1C([C@H](C)N[C@H](C(=O)OCC)CCC1C=CC=CC=1)=O)=O)=O
Proprietà calcolate
- Massa esatta: 495.23693578g/mol
- Massa monoisotopica: 495.23693578g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 36
- Conta legami ruotabili: 13
- Complessità: 763
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 105Ų
benzyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate Letteratura correlata
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
89371-36-8 (benzyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate) Prodotti correlati
- 2116161-17-0(3-ethoxy-2,2-dimethylbutanenitrile)
- 2171591-48-1(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclobutyl}acetic acid)
- 379250-17-6(10-(benzylsulfanyl)-13H-5,11,12-triazatetraphen-13-one)
- 2680868-14-6(methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate)
- 1376235-63-0(N,N-diethyl-4-{[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidin-5-yl]formamido}butanamide)
- 1121584-98-2(2-(pyridin-2-yl)phenylmethanamine)
- 2229313-19-1(1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-yl(methyl)amine)
- 61935-50-0(Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1R,2R)-rel-)
- 1781641-29-9(3-Fluoro-6-methoxy-2-methylphenol)
- 1239461-99-4(7-(Trifluoromethoxy)quinolin-2(1h)-one)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
